Ethyl 4-oxo-5-(2-phenoxypropanamido)-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
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Overview
Description
This would typically include the compound’s systematic name, any common or trade names, its molecular formula, and its structure.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the type of reaction, and the conditions under which the reaction is carried out.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including the types and arrangement of bonds and the shape of the molecule.Chemical Reactions Analysis
This would involve a discussion of the reactions the compound undergoes, including the reactants, products, and conditions for each reaction.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Synthesis and Characterization of Heterocyclic Compounds
Research in heterocyclic chemistry has led to the synthesis and characterization of densely functionalized pyridazines and related compounds. For instance, studies have shown the efficiency of ethyl derivatives as substrates for electrophilic substitution reactions, leading to the production of pyridazine and fulvene derivatives with azulene frameworks via intramolecular cyclization (Devendar et al., 2013). These processes are crucial for developing novel heterocyclic molecules, which have potential applications in various scientific research fields.
Antimicrobial and Anti-inflammatory Activities
Further, some studies have explored the dual cyclooxygenase/5-lipoxygenase inhibitory effects of 1,2-dihydro-1-oxopyrrolo[3,2,1-kl]phenothiazine derivatives, showcasing their anti-inflammatory activities (Mylari et al., 1990). Additionally, the antimicrobial evaluation of new pyrimidine derivatives has been reported, highlighting the potential of heterocyclic compounds in combating microbial infections (Farag et al., 2008).
Applications in Organic Synthesis
The synthesis of thienoquinolines and related heterocyclic compounds containing thieno[2,3-b]quinoline derivatives emphasizes the versatility of heterocyclic chemistry in creating complex organic molecules (Awad et al., 1991). These compounds are integral to developing new materials, pharmaceuticals, and agrochemicals, showcasing the broad applications of heterocyclic compounds in scientific research.
Safety And Hazards
This would involve a discussion of any safety concerns or hazards associated with the compound, including toxicity, flammability, and environmental impact.
Future Directions
This would involve a discussion of potential future research directions, such as new synthesis methods, potential applications, or areas where further study is needed.
I hope this general guide is helpful. If you have more specific questions or if there’s a different compound you’re interested in, feel free to ask!
properties
IUPAC Name |
ethyl 3-(4-methylphenyl)-4-oxo-5-(2-phenoxypropanoylamino)thieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O5S/c1-4-32-25(31)21-19-14-34-23(26-22(29)16(3)33-18-8-6-5-7-9-18)20(19)24(30)28(27-21)17-12-10-15(2)11-13-17/h5-14,16H,4H2,1-3H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXRWQPVMAUEKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C(C)OC3=CC=CC=C3)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-oxo-5-(2-phenoxypropanamido)-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate |
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